2-メトキシ-5-ニトロチオフェン

概要

説明

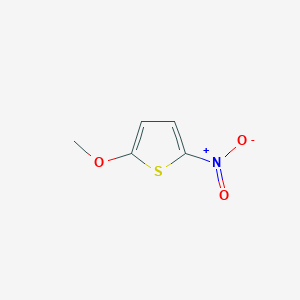

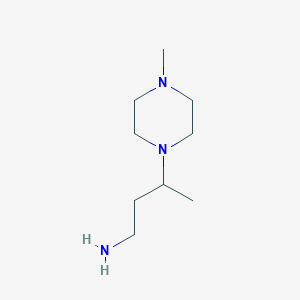

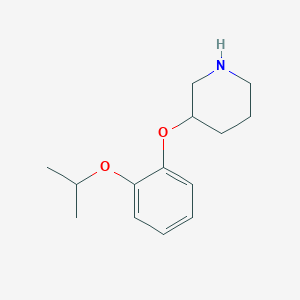

2-Methoxy-5-nitrothiophene is a chemical compound with the molecular formula C5H5NO3S . It is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C . It can be prepared from thiophene by bromination followed by nitration .

Synthesis Analysis

The synthesis of 2-Methoxy-5-nitrothiophene involves several steps. One method involves the substitution reaction of the methoxy group by a secondary amine on the 2-methoxy-5-nitrothiophene . Another method involves the bromination of thiophene followed by nitration .Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-nitrothiophene has been studied using theoretical DFT and TD-DFT calculations . The structure of the reaction intermediate, known as a zwitterion, is much more diffuse than commonly accepted .Chemical Reactions Analysis

The chemical reactions of 2-Methoxy-5-nitrothiophene have been studied extensively. The SNAr mechanism, which involves the substitution reaction of the methoxy group by a secondary amine, has been confirmed . The transition state corresponding to the formation of the zwitterion has a barrier of 17.78 kcal mol⁻¹ in methanol .科学的研究の応用

反応機構研究

化合物「2-メトキシ-5-ニトロチオフェン」は、SNAr(求核置換反応)の反応機構を理解するための研究で使用されてきました . この機構は、2-メトキシ-5-ニトロチオフェン分子上のメトキシ基を第二級アミンで置換する反応を含みます . この反応を調べるために、理論的なDFTおよびTD-DFT計算が行われました .

双性イオンの生成

2-メトキシ-5-ニトロチオフェンを含む研究において、速度論的に決定的なステップでの双性イオンの生成が確認されました . この反応中間体の構造は、一般的に受け入れられているものよりもはるかに拡散しています .

メタノール生成への経路

メタノールまたはメトキシアンモニウムの生成につながる、第二段階を説明するために、3つの経路が研究されてきました . 最も可能性の高い経路では、第二級アミン分子を使用して、双性イオン(双極性化合物)を水素結合会合に変換します .

超求核剤研究

2-メトキシ-5-ニトロチオフェンは、チオフェン誘導体の仲間であり、超求核剤ファミリーの重要なクラスを形成しています . 超求核剤の研究は、有機化学の新たな軸を構成しています .

生物活性

2-メトキシ-5-ニトロチオフェンを含むチオフェン系アナログは、潜在的な生物活性化合物のクラスとして、ますます多くの科学者の関心を集めています . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために不可欠な役割を果たしています .

工業化学と材料科学

2-メトキシ-5-ニトロチオフェンを含むチオフェン誘導体は、工業化学と材料科学において、腐食防止剤として利用されています . それらは、有機半導体の進歩においても重要な役割を果たしています .

作用機序

Target of Action

The primary target of 2-Methoxy-5-nitrothiophene is the methoxy group in the molecule . The compound interacts with this group during the substitution reaction .

Mode of Action

The mode of action of 2-Methoxy-5-nitrothiophene involves a substitution reaction of the methoxy group by a secondary amine . This reaction is governed by the S_NAr mechanism . The reaction intermediate, a zwitterion, is formed during the kinetically determining step . The structure of this intermediate is much more diffuse than commonly accepted .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxy-5-nitrothiophene involve the formation of methanol or methoxyammonium . The most probable pathway uses a second amine molecule to convert the zwitterion, a dipolar compound, into a hydrogen-bonding association of a carbanion located on the carbon C5 carrying the nitro group and an ammonium . The electron density supplement provided by the nucleophile is stored at the oxygen atoms of the 5-nitro group in position α of the sulfur atom .

Pharmacokinetics

The compound is likely to have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The result of the action of 2-Methoxy-5-nitrothiophene is the formation of a new compound through the substitution reaction . This reaction changes the structure of the original molecule, potentially altering its physical and chemical properties .

Action Environment

The action of 2-Methoxy-5-nitrothiophene can be influenced by various environmental factors. For instance, the presence of a second nitro group in position β modifies the structure of the carbanion by locating the negative charge on the carbon C3 carrying the second nitro . Additionally, the reaction is likely to be sensitive to the solvent used, as the transition state corresponding to the formation of the zwitterion has a barrier of 17.78 kcal mol −1 in methanol .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methoxy-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJVACLGPCZGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618464 | |

| Record name | 2-Methoxy-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30549-16-7 | |

| Record name | 2-Methoxy-5-nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30549-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B1629638.png)

![3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629654.png)